

Application Notes and Protocols: NP-C86 In Vivo Administration

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Compound of Interest

Compound Name: **NP-C86**

Cat. No.: **B1574664**

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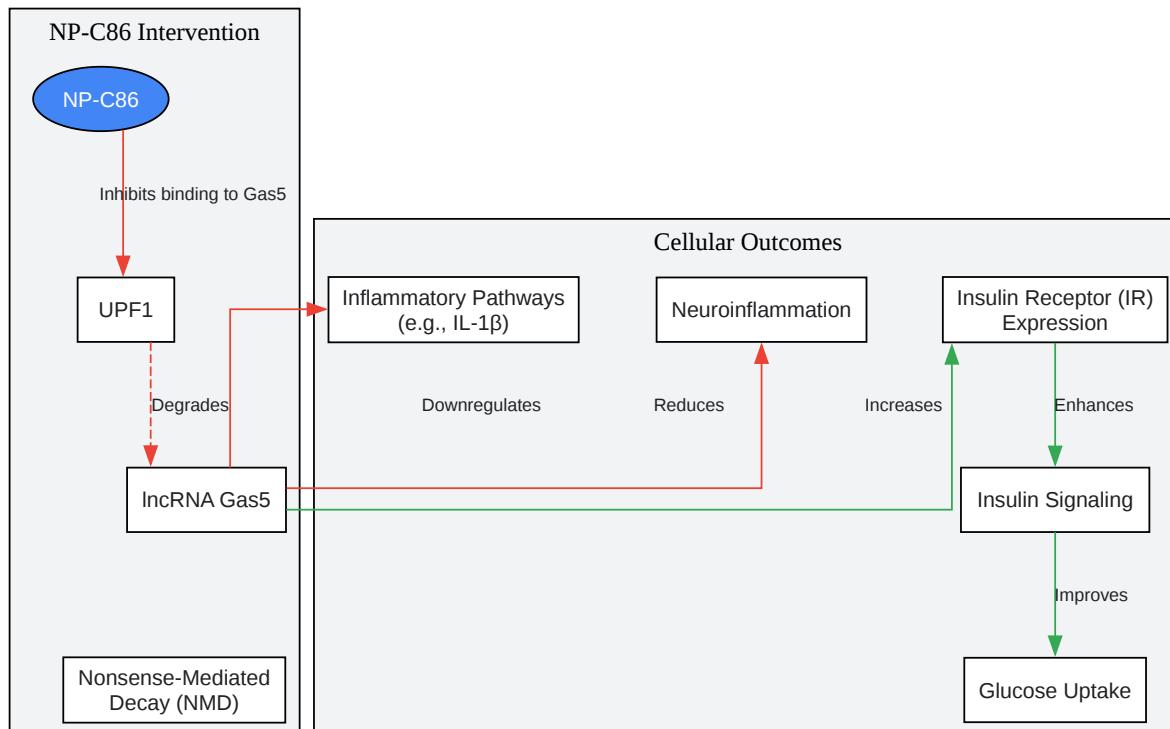
Audience: Researchers, scientists, and drug development professionals.

Introduction

NP-C86 is a novel small-molecule compound designed to target and stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (Gas5).^{[1][2][3]} lncRNA Gas5 is a critical regulator of gene expression and metabolism, and its decreased levels have been associated with Type 2 Diabetes (T2D) and neurodegenerative diseases like Alzheimer's.^{[2][4][5]} **NP-C86** functions by disrupting the interaction between Gas5 and UPF-1, an RNA helicase involved in nonsense-mediated decay (NMD), thereby preventing Gas5 degradation.^{[1][2][3][6]} In preclinical studies, **NP-C86** has been shown to increase Gas5 levels, enhance insulin signaling, improve glucose tolerance, and reduce neuroinflammation, highlighting its therapeutic potential.^{[1][2][4][5]} These application notes provide detailed protocols for the in vivo administration of **NP-C86** in mouse models.

Mechanism of Action

NP-C86 exerts its therapeutic effects by modulating the Gas5 signaling pathway. In pathological conditions like T2D and neurodegeneration, Gas5 levels are often suppressed. **NP-C86** stabilizes Gas5 by inhibiting its degradation through the NMD pathway.^{[1][6]} The elevated Gas5 levels lead to an increase in Insulin Receptor (IR) expression and enhanced insulin signaling.^{[1][2][3][4]} Furthermore, **NP-C86** has been demonstrated to suppress key inflammatory pathways, including the downregulation of pro-inflammatory cytokines like IL-1 β .^{[1][5]}

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Caption: Mechanism of action of **NP-C86**.

Quantitative Data Summary

The following tables summarize the dosing regimens and key findings from *in vivo* studies with **NP-C86**.

Table 1: In Vivo Administration Protocols

Animal Model	Administration Route	Dosing Regimen	Study Duration	Reference
Diet-Induced Obese Diabetic (DIOD) C57BL/6J Mice	Intraperitoneal (IP) Injection	200 ng/kg, 500 ng/kg, or 1 μ g/kg b.w. daily	5 consecutive days	[1][6]
Aged (20 months) C57BL/6J Mice	Intranasal	100 nM on alternate days	12 days (5 treatments total)	[5]

| Young Mice | Intranasal | Increasing doses | 48 hours | [4] |

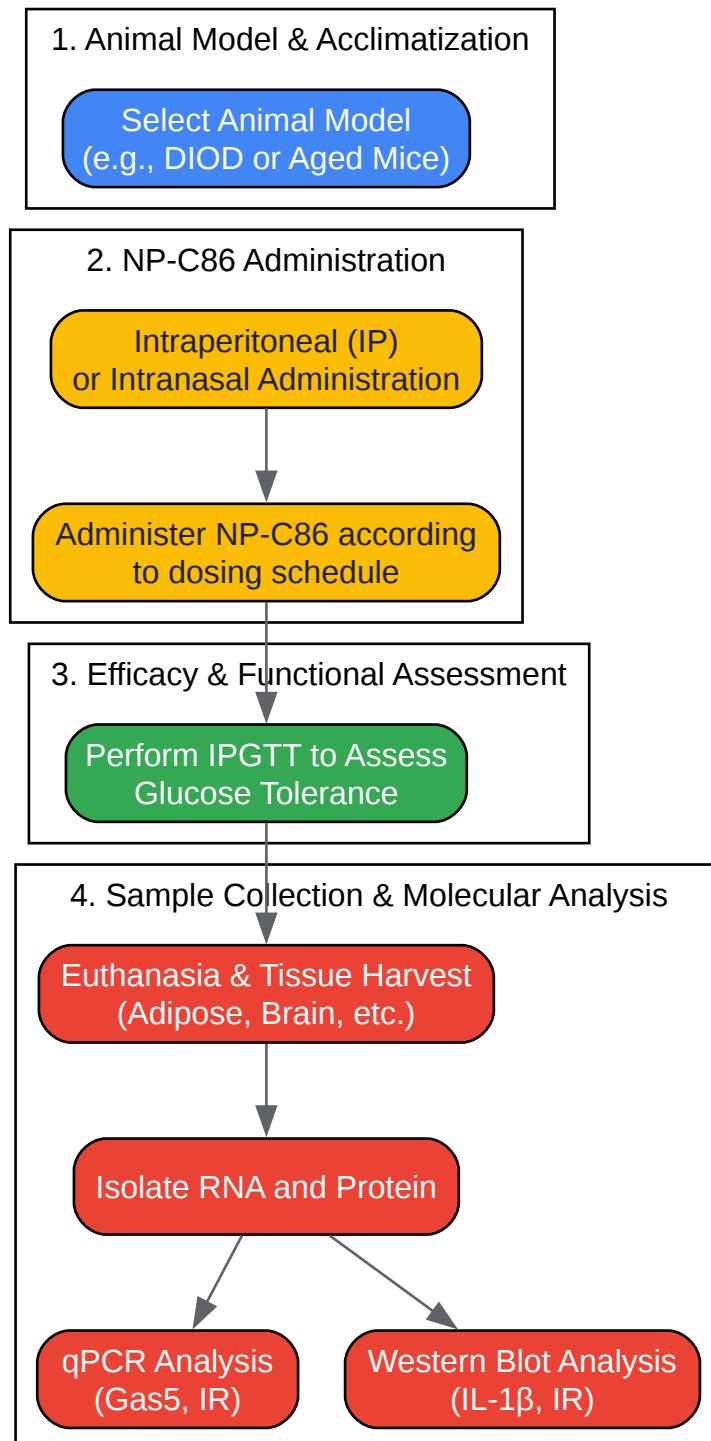
Table 2: Summary of Key In Vivo Effects

Effect	Model System	Key Findings	Reference
Gas5 Levels	DIOD Mice (Adipose, Cardiac, Renal, Spleen)	Significantly increased post-treatment.	[6]
	Aged Mice (Hippocampus, Cortex)	Significantly increased post-treatment.	[5]
Glucose Metabolism	DIOD Mice	Improved glucose tolerance and clearance in IPGTT.	[1][3]
Insulin Signaling	DIOD Mice (Adipose Tissue)	Increased Insulin Receptor (IR) mRNA and protein levels.	[1]
	Aged Mice (Hippocampus, Cortex)	Significantly increased Insulin Receptor (Insr) levels.	[5]
Inflammation	DIOD Mice (Adipose Tissue)	Downregulated inflammatory gene networks; significantly lower IL-1 β protein levels.	[1]
	Aged Mice (Hippocampus, Cortex)	Decreased IL-1 β and IL-6 levels; reduced neuroinflammation signaling.	[5]
Toxicity	DIOD and Aged Mice	No observed toxicity or changes in body weight.	[1][2][4]

| Blood-Brain Barrier | Young Mice | **NP-C86** crossed the blood-brain barrier after intranasal administration. ||[4]||

Experimental Protocols

The following section provides detailed methodologies for key experiments involving **NP-C86**.



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Caption: General experimental workflow for **NP-C86** in vivo studies.

Protocol 1: Intraperitoneal (IP) Administration in DIOD Mice

This protocol is adapted from studies evaluating the metabolic effects of **NP-C86**.[\[1\]](#)

1. Animal Model:

- Use a diet-induced obese diabetic (DIOD) mouse model, such as C57BL/6J mice fed a high-fat diet.
- House animals under standard conditions with controlled temperature, humidity, and light-dark cycles.

2. **NP-C86** Preparation:

- Prepare **NP-C86** solution for injection in a sterile vehicle (e.g., saline or PBS).
- Vortex or sonicate briefly to ensure complete dissolution.

3. Administration Procedure:

- Administer **NP-C86** via intraperitoneal (IP) injection.
- The recommended dosage ranges from 200 ng/kg to 1 µg/kg body weight.[\[6\]](#)
- The treatment schedule is typically a daily injection for five consecutive days.[\[1\]\[6\]](#)

4. Post-Treatment Monitoring:

- Monitor animal weight and general health daily. No significant weight changes or toxicity have been reported.[\[1\]\[2\]](#)

Protocol 2: Intranasal Administration in Aged Mice

This protocol is based on studies investigating the neuroprotective effects of **NP-C86**.[\[5\]](#)

1. Animal Model:

- Use aged mice (e.g., 20-month-old C57BL/6J mice).

2. **NP-C86** Preparation:

- Prepare a 100 nM solution of **NP-C86** in a suitable sterile vehicle for intranasal delivery.

3. Administration Procedure:

- Lightly anesthetize the mice.
- Administer the **NP-C86** solution intranasally, alternating nostrils.
- The treatment schedule involves administration on alternate days for a total of five treatments over a 12-day period.[\[5\]](#)

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess systemic glucose regulation following **NP-C86** treatment.[\[3\]](#)

1. Fasting:

- Fast the mice for 8 hours prior to the test, with free access to water.

2. Baseline Glucose Measurement:

- Measure baseline blood glucose (Time 0) from the tail vein using a standard glucometer.

3. Glucose Administration:

- Administer D-glucose via IP injection at a dose of 2 g/kg body weight.[\[3\]](#)

4. Subsequent Glucose Measurements:

- Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.[\[3\]](#)

5. Data Analysis:

- Plot blood glucose levels against time. An improvement in glucose tolerance is indicated by a faster return to baseline glucose levels in the **NP-C86** treated group compared to the control group.[1]

Protocol 4: Tissue Harvesting and Molecular Analysis

1. Euthanasia and Tissue Collection:

- At the end of the study, euthanize mice using an approved method (e.g., CO₂ anesthesia followed by cervical dislocation).[1]
- Promptly harvest tissues of interest (e.g., adipose tissue, liver, spleen, kidney, heart, hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C until analysis.[1][5]

2. RNA Extraction and RT-qPCR:

- Isolate total RNA from tissue samples using a standard RNA extraction kit.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative PCR (qPCR) using specific primers for target genes (e.g., Gas5, Insr) and a housekeeping gene (e.g., β-actin) for normalization.
- Analyze the relative changes in gene expression. An increase in Gas5 and Insr mRNA levels is the expected outcome of **NP-C86** treatment.[1][5]

3. Protein Extraction and Western Blotting:

- Homogenize tissue samples in lysis buffer to extract total protein.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies against target proteins (e.g., Insulin Receptor, IL-1β).
- Use an appropriate secondary antibody and detect the signal.

- Quantify band intensity and normalize to a loading control. A significant decrease in IL-1 β and an increase in IR protein levels are expected in treated groups.[1]

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